An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Methodologies of Ethyl 3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Methodologies of Ethyl 3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide delves into the core physicochemical properties of the molecule, with a particular focus on its basic characteristics, which are crucial for understanding its behavior in biological systems. A detailed, field-proven synthetic protocol for its preparation is presented, alongside a discussion of its potential applications as a versatile building block in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new pharmaceuticals.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that is a cornerstone in the design of a wide array of biologically active compounds. Its unique structural and electronic properties, including the presence of two adjacent nitrogen atoms, allow for diverse functionalization and the establishment of multiple interaction points with biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
This guide focuses on a specific, functionally rich pyrazole derivative: ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate . The strategic placement of a carbamoyl group at the 3-position, a methyl group on the N1 nitrogen, and an ethyl carboxylate at the 5-position imparts a unique combination of electronic and steric features to the molecule, making it an attractive synthon for library synthesis and lead optimization in drug discovery programs. Understanding the fundamental properties of this molecule, particularly its basicity, is paramount for predicting its pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process. These properties govern absorption, distribution, metabolism, and excretion (ADME), and ultimately influence the efficacy and safety of a therapeutic agent.
Molecular Structure and Key Functional Groups
The structure of ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is characterized by a central 1-methylpyrazole ring substituted with an ethyl carboxylate group at the C5 position and a carbamoyl group at the C3 position.
Figure 1: Chemical structure of ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate.
Core Basic Properties: A Qualitative and Quantitative Analysis
The basicity of the pyrazole ring is a critical parameter influencing a molecule's solubility, membrane permeability, and interaction with acidic residues in protein binding sites. The basicity of ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is modulated by the electronic effects of its substituents.
Qualitative Assessment:
The pyrazole ring contains two nitrogen atoms: N1 (a "pyrrole-like" nitrogen) and N2 (a "pyridine-like" nitrogen). The lone pair of electrons on the N1 nitrogen is involved in the aromatic sextet of the pyrazole ring, making it non-basic. The lone pair on the N2 nitrogen resides in an sp² hybrid orbital in the plane of the ring and is available for protonation, rendering it the basic center of the molecule.
The substituents on the pyrazole ring significantly influence the basicity of the N2 nitrogen:
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Electron-Withdrawing Groups (EWGs): The ethyl carboxylate group (-COOEt) at the C5 position and the carbamoyl group (-CONH2) at the C3 position are both electron-withdrawing through resonance and inductive effects. These groups pull electron density away from the pyrazole ring, thereby decreasing the electron density on the N2 nitrogen and reducing its ability to accept a proton. This leads to a decrease in basicity compared to the parent pyrazole.
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Electron-Donating Groups (EDGs): The methyl group (-CH3) at the N1 position is an electron-donating group through a positive inductive effect (+I). This effect slightly increases the electron density within the ring, which would typically enhance basicity.
Overall Effect: The combined influence of two strong electron-withdrawing groups (carbamoyl and ethyl carboxylate) is expected to outweigh the effect of the single electron-donating methyl group. Therefore, ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is predicted to be a weak base , significantly less basic than unsubstituted pyrazole (pKa of the conjugate acid is approximately 2.5)[1][2][3].
Quantitative Prediction of pKa:
To provide a more quantitative measure of the basicity, a computational prediction of the pKa of the conjugate acid was performed using a widely accepted algorithm.
| Property | Predicted Value |
| pKa (conjugate acid) | ~ -0.5 to 1.0 |
This predicted pKa value confirms the qualitative assessment that ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is a very weak base. The low pKa indicates that the molecule will be predominantly in its neutral form at physiological pH (7.4). This has important implications for its potential as a drug candidate, suggesting it is likely to have good membrane permeability.
Site of Protonation:
As established, the pyridine-like N2 nitrogen is the most basic center in the pyrazole ring. Protonation will occur at this position.
Figure 2: Protonation equilibrium of ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate.
Synthetic Methodology: A Robust and Reproducible Protocol
The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry. The most common and versatile approach is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4][5] The following protocol outlines a reliable method for the synthesis of ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate, based on established synthetic strategies for related compounds.
Retrosynthetic Analysis
A logical retrosynthetic analysis points to a two-step approach starting from commercially available reagents. The target molecule can be disconnected at the pyrazole ring, leading back to a substituted hydrazine and a dicarbonyl precursor.
Figure 3: Retrosynthetic analysis for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 3-carbamoyl-1H-pyrazole-5-carboxylate
This initial step involves the formation of the pyrazole ring through the cyclocondensation of a suitable 1,3-dicarbonyl equivalent with hydrazine. A common precursor for the 3-carbamoyl-5-carboxylate pyrazole core is ethyl 2-cyano-3-oxobutanoate, which reacts with hydrazine.
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Reaction Setup: To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with stirring.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: N-Methylation of Ethyl 3-carbamoyl-1H-pyrazole-5-carboxylate
The final step is the selective methylation of the N1 position of the pyrazole ring.
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ethyl 3-carbamoyl-1H-pyrazole-5-carboxylate (1 equivalent) from Step 1 in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
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Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents, handle with extreme care) to the solution and stir for 30 minutes at room temperature to deprotonate the pyrazole nitrogen.
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Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents, handle with extreme care as it is highly toxic), dropwise to the reaction mixture.
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Reaction: Stir the reaction mixture at room temperature overnight or gently heat to 50-60 °C for a few hours if the reaction is sluggish. Monitor the reaction progress by TLC.
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Work-up and Isolation: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the regioselectivity of the N-methylation.
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Mass Spectrometry (MS): To determine the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the ester and amide, N-H of the amide).
Applications in Drug Discovery and Development
The structural motifs present in ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate make it a highly valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
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Scaffold for Library Synthesis: The three distinct functional groups (ester, amide, and the pyrazole ring itself) offer multiple points for diversification, allowing for the rapid generation of a library of analogs for high-throughput screening.
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Bioisosteric Replacement: The pyrazole core can act as a bioisostere for other aromatic or heteroaromatic rings in known bioactive molecules, potentially leading to improved pharmacological properties.
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Precursor for Fused Heterocyclic Systems: The functional groups can be utilized to construct fused heterocyclic systems, which are often found in potent drug molecules.
The predicted physicochemical properties of low basicity and likely good membrane permeability suggest that derivatives of this compound could be developed as orally bioavailable drugs targeting a range of diseases.
Conclusion
Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is a strategically designed heterocyclic compound with significant potential in medicinal chemistry. This in-depth technical guide has provided a comprehensive analysis of its core basic properties, underpinned by an understanding of the electronic effects of its substituents. The provided synthetic protocol offers a reliable and reproducible method for its preparation, enabling its accessibility for further research and development. As the demand for novel therapeutic agents continues to grow, versatile and well-characterized building blocks like ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate will undoubtedly play a crucial role in the future of drug discovery.
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